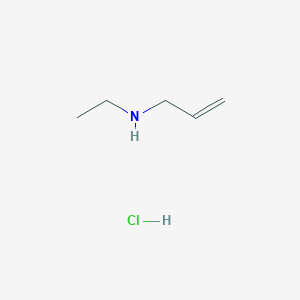

Ethyl(prop-2-en-1-yl)amine hydrochloride

Description

Contextualization within Secondary Amine Chemistry and Allylamine (B125299) Derivatives

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. They are categorized as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. Ethyl(prop-2-en-1-yl)amine is a secondary amine because its nitrogen atom is bonded to two organic groups (ethyl and allyl) and one hydrogen atom. fiveable.me This structure gives secondary amines distinct properties and reactivity, allowing them to participate in a variety of chemical reactions, including nucleophilic substitutions and acylations. fiveable.me

The presence of the allyl group (prop-2-en-1-yl) places this compound within the subclass of allylamines. Allylamines are characterized by the presence of a C=C double bond adjacent to the nitrogen atom, which introduces a site of unsaturation that can undergo a range of addition and transformation reactions. rsc.org This functional group is a key feature in many biologically active compounds and is utilized in the synthesis of pharmaceuticals and agrochemicals. researchgate.netnumberanalytics.comnih.gov The combination of the secondary amine and the allyl moiety in Ethyl(prop-2-en-1-yl)amine hydrochloride provides a versatile scaffold for chemical modifications.

Significance in Organic Synthesis and Chemical Intermediate Design

The utility of this compound in academic research primarily lies in its role as a chemical intermediate. numberanalytics.com Chemical intermediates are compounds that are not the final product but are crucial stepping stones in a multi-step synthesis. The dual functionality of this compound—the reactive secondary amine and the versatile allyl group—makes it a valuable precursor for creating more complex molecules.

In organic synthesis, secondary amines are important coupling partners in reactions such as the direct catalytic asymmetric reductive amination, which is a method for producing chiral tertiary amines. nih.gov While this specific reaction can be challenging with secondary amines due to steric hindrance, their successful application provides a pathway to important chiral amine intermediates and active pharmaceutical ingredients. nih.gov

The allyl group can participate in various palladium-catalyzed reactions, such as the Tsuji-Trost reaction, which is a powerful method for forming carbon-carbon bonds. nih.gov Allylamines can also be involved in reactions like the Mizoroki-Heck arylation, which attaches the amine-containing fragment to an aromatic ring. rsc.org The ability to selectively deallylate allylic amines also presents a synthetic strategy where the allylamine acts as an equivalent to ammonia for the synthesis of primary amines. acs.org

The hydrochloride salt form of the amine enhances its stability and water solubility, which can be advantageous for certain reaction conditions and for storage. The salt can be easily converted back to the free amine by treatment with a base.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClN chemscene.com |

| Molecular Weight | 121.61 g/mol chemscene.com |

| Synonyms | 2-Propen-1-amine, N-ethyl-, hydrochloride chemscene.com |

| SMILES | C=CCNCC.[H]Cl chemscene.com |

| Topological Polar Surface Area | 12.03 Ų chemscene.com |

| Rotatable Bond Count | 3 chemscene.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-5-6-4-2;/h3,6H,1,4-5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYPJILXPFIYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603391 | |

| Record name | N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-97-5 | |

| Record name | N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(prop-2-en-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Prop 2 En 1 Yl Amine Hydrochloride and Its Analogs

Direct Alkylation Approaches

Direct alkylation represents a straightforward method for the formation of the carbon-nitrogen bond in allylic amines. This typically involves the reaction of an amine with an allylic halide.

Reaction of Ethylamine (B1201723) with Propenyl Bromide

The reaction between ethylamine and a propenyl bromide, such as allyl bromide, is a classical example of nucleophilic substitution to form the corresponding secondary amine. libretexts.orglibretexts.org This SN2 reaction involves the lone pair of electrons on the nitrogen atom of ethylamine attacking the electrophilic carbon atom of the propenyl bromide, displacing the bromide ion. youtube.com

However, a significant challenge in this approach is the potential for overalkylation. The product, ethyl(prop-2-en-1-yl)amine, is also a nucleophile and can react further with the propenyl bromide to form the tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com To favor the formation of the desired secondary amine, a large excess of the primary amine (ethylamine) is often used. youtube.com The initial product is the hydrobromide salt, which can be converted to the hydrochloride salt by treatment with a suitable reagent.

A study on the amination of an allyl bromide derivative demonstrated that the regioselectivity of the reaction can be influenced by the choice of solvent and the amount of base used. researchgate.net For instance, using dichloromethane (B109758) as a solvent with a significant amount of triethylamine (B128534) favored the SN2' product, while hexane (B92381) with a smaller amount of base predominantly yielded the SN2 product. researchgate.net

| Reactants | Conditions | Major Product | Undesired Products |

| Ethylamine, Propenyl Bromide | Excess Ethylamine | Ethyl(prop-2-en-1-yl)ammonium bromide | Diethyl(prop-2-en-1-yl)amine, Triethyl(prop-2-en-1-yl)ammonium bromide |

Regioselective and Stereoselective Allylic Amination of Alkenes

More advanced methods for the direct formation of allylic amines involve the catalytic amination of alkenes. These reactions can offer high levels of regioselectivity and stereoselectivity, which are crucial for the synthesis of complex molecules.

Recent research has explored the use of dual-catalyst systems, combining visible-light photocatalysis with cobalt catalysis, to achieve the direct amination of the allylic C-H bond of alkenes with free amines. nih.gov This method allows for the formation of branched allylic amines with high regioselectivity at the more sterically hindered position. nih.gov Another approach involves an electrochemical process to couple secondary amines with unactivated alkenes, which is particularly useful for preparing aliphatic allylic amines. acs.orgresearchgate.netchemrxiv.org Molybdenum-catalyzed allylic amination of tertiary allylic carbonates with amines has also been reported to proceed with high yield and complete regioselectivity. researchgate.net

Indirect Synthetic Routes

Indirect methods for synthesizing allylic amines often involve the transformation of other functional groups into the desired amine functionality. These multi-step sequences can provide access to a wider range of analogs with greater control over the final structure.

Mitsunobu Reaction for Allylic Amines from Allylic Alcohols

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including amines, with inversion of stereochemistry. researchgate.net In the context of allylic amine synthesis, an allylic alcohol can be reacted with a suitable nitrogen nucleophile, such as N-Boc ethyl oxamate, in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgacs.org

This reaction proceeds with excellent regio- and stereospecificity. organic-chemistry.org The resulting N-protected allylic amine can then be deprotected to yield the final product. researchgate.netacs.orgnih.govbris.ac.uk A key advantage of this method is its applicability to a broad range of primary and secondary allylic alcohols. organic-chemistry.orgacs.org The final amine is often isolated as a stable hydrochloride salt, which is easier to handle than the free base. organic-chemistry.orgacs.org

| Allylic Alcohol | Nitrogen Nucleophile | Reagents | Product |

| Primary/Secondary Allylic Alcohol | N-Boc ethyl oxamate | Triphenylphosphine, DIAD | N-Boc protected allylic amine |

Cobalt-Catalyzed Allylation of Amides

Cobalt-catalyzed reactions have emerged as a powerful tool for the synthesis of allylic amines. One such method involves the allylation of amides with styrenes, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a source for the α-methylene group. organic-chemistry.org This reaction typically employs a cobalt catalyst, such as Co(acac)₂, along with additives like AgOAc and K₂S₂O₈, and proceeds at elevated temperatures. organic-chemistry.org

This approach is notable for its ability to produce α-unsubstituted allylic amines with high yields and selectivity for the (E)-isomer of the linear product. organic-chemistry.org The reaction tolerates a wide variety of amides and styrenes with different substituents. organic-chemistry.org Furthermore, cobalt-catalyzed systems have been developed for the highly branched- and enantioselective allylic amination of racemic branched allylic carbonates with both aromatic and aliphatic amines. acs.org These reactions can provide access to chiral allylic amines with excellent enantioselectivities. acs.org

Rhenium(VII) Oxide-Catalyzed Direct Dehydrative Coupling with π-Activated Alcohols

Rhenium catalysts, such as Rhenium(VII) oxide (Re₂O₇), can facilitate the direct dehydrative coupling of π-activated alcohols (allylic, benzylic, and propargylic alcohols) with amines. organic-chemistry.org This method offers a straightforward route to allylic amines under mild, open-flask conditions. The reaction proceeds with the elimination of water and is applicable to electron-deficient amines. organic-chemistry.org

More recent developments have shown that well-defined Rhenium(I) PNP pincer complexes can also catalyze the dehydrogenative coupling of alcohols and amines, leading to the formation of various nitrogen-containing compounds with the liberation of dihydrogen and water. nih.gov While these specific examples may not directly produce ethyl(prop-2-en-1-yl)amine, the underlying principle of rhenium-catalyzed coupling of alcohols and amines is a relevant indirect synthetic strategy. rsc.orgrsc.orgnih.gov

N-Dealkylation of Tertiary Amines to Yield N-Allyl Amines

The N-dealkylation of tertiary amines represents a crucial transformation in organic synthesis, providing a pathway to secondary amines that can be further functionalized. This process is particularly relevant in the modification of natural products and the synthesis of pharmaceutical intermediates. nih.gov

One of the oldest and still utilized methods for N-dealkylation is the von Braun reaction . This reaction typically involves treating a tertiary amine with cyanogen (B1215507) bromide, which leads to the formation of a cyanamide (B42294) and an alkyl bromide. nih.gov Subsequent hydrolysis of the cyanamide yields the desired secondary amine.

Another common approach involves the use of chloroformates , such as ethyl chloroformate, benzyl (B1604629) chloroformate, or phenyl chloroformate. google.com The reaction of a tertiary amine with a chloroformate results in the replacement of an N-alkyl group with a carbamate (B1207046). This carbamate can then be cleaved under acidic or basic conditions to afford the secondary amine. A variation of this method employs vinyl chloroformate to introduce a vinyloxycarbonyl (VOC) group, which can be removed under mild acidic conditions. google.com

More recently, photoinduced oxidative N-dealkylation methods have been developed. These reactions can be carried out in an alkaline environment under mild conditions and exhibit excellent functional group tolerance. organic-chemistry.org The process generally involves the conversion of the amine to an iminium intermediate, which is then hydrolyzed. organic-chemistry.org

Table 1: Comparison of N-Dealkylation Reagents for Tertiary Amines

| Reagent | Conditions | Advantages | Disadvantages |

| Cyanogen Bromide | Inert solvent (e.g., chloroform, ether) | Well-established, effective for many substrates | Toxicity of cyanogen bromide |

| Chloroformates | Varies (e.g., heating, different solvents) | Wide range of reagents available | May require harsh cleavage conditions |

| Vinyl Chloroformate | Typically mild reaction conditions | Mild cleavage of the VOC group | Reagent availability and stability |

| Photochemical Methods | Alkaline environment, light irradiation | Mild conditions, high functional group tolerance | Requires specialized equipment |

Intermolecular Oxidative Amination of Unactivated Olefins

The direct coupling of unactivated olefins with amines presents an efficient route to allylic amines. Palladium-catalyzed oxidative amination has emerged as a powerful tool for this transformation. acs.orgresearchgate.net This method allows for the formation of a range of secondary allylic amines with good yields and high regio- and stereoselectivity. acs.orgorganic-chemistry.org

The reaction typically employs a palladium catalyst in combination with a bidentate phosphine (B1218219) ligand and an oxidant, such as duroquinone. acs.orgorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through an allylic C(sp³)–H activation to form a π-allyl palladium intermediate, which then undergoes nucleophilic attack by the amine. acs.orgorganic-chemistry.org A key advantage of this approach is its tolerance of a wide variety of functional groups, including halides, ketones, esters, and nitriles. organic-chemistry.org

Another strategy involves a dual photoredox and copper catalysis system for the intermolecular oxidative amination of unactivated alkenes. epfl.chrsc.org In this process, a photochemically generated amidyl radical adds to the alkene to form an alkyl radical. This radical is then trapped by a copper species and undergoes β-H elimination to yield the allylic amine. epfl.ch This method is compatible with both terminal and internal alkenes and benefits from mild reaction conditions. epfl.chrsc.org

Table 2: Catalytic Systems for Intermolecular Oxidative Amination of Unactivated Olefins

| Catalytic System | Key Features | Substrate Scope |

| Palladium/Bidentate Phosphine/Duroquinone | High regio- and stereoselectivity, broad functional group tolerance. acs.orgorganic-chemistry.org | Unactivated olefins and primary aliphatic amines. acs.orgorganic-chemistry.org |

| Photoredox/Copper Dual Catalysis | Mild reaction conditions, suitable for terminal and internal alkenes. epfl.chrsc.org | Unactivated alkenes and sources of amidyl radicals. epfl.chrsc.org |

Asymmetric Synthesis and Stereocontrol in Allylamine (B125299) Formation

The synthesis of chiral allylamines is of great importance due to their prevalence in pharmaceuticals and as ligands in asymmetric catalysis. nih.gov Consequently, significant research has been dedicated to the development of stereocontrolled methods for their preparation.

Chiral catalysts play a pivotal role in the asymmetric synthesis of allylamines. Rhodium-catalyzed enantioselective hydroamination of allylamines using a chiral BIPHEP-type ligand has been reported to produce enantioenriched 1,2-diamines in good yields and with excellent enantioselectivities. nih.gov

Palladium(II) catalysts based on a ferrocenyloxazoline palladacyclic (FOP) scaffold have been successfully used for the rearrangement of prochiral allylic imidates to chiral allylic amides. nih.gov These amides can then be deprotected to afford the enantioenriched allylic amines. nih.gov Similarly, copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines in the presence of a chiral BINAM ligand provides a route to chiral N-aryl allylamines. rsc.org

Rare-earth metal catalysts, such as chiral bis(oxazolinato) complexes of Yttrium(III) and Praseodymium(III), have been shown to be effective for the asymmetric addition/hydroamidination of nitriles and allylamines to produce chiral imidazolines. chinesechemsoc.org

Asymmetric lithiation–substitution sequences provide a powerful method for the synthesis of highly enantioenriched allylic amines. nih.govacs.org This strategy often employs a chiral ligand, such as (-)-sparteine, to mediate the deprotonation of an N-protected allylic amine with an organolithium reagent. nih.govacs.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a substituent with a high degree of stereocontrol. nih.govacs.org This methodology has been successfully applied to the synthesis of enantioenriched enecarbamates, which can be further transformed into a variety of functionalized molecules. nih.govacs.org

Emerging Synthetic Strategies

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.org This reaction has become a valuable tool for the synthesis of homoallylic amines and their derivatives. nuph.edu.ua

The reaction is known for its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of many of the required boronic acids. wikipedia.orgnih.gov It can often be performed under mild conditions and does not necessarily require an inert atmosphere. wikipedia.org The Petasis reaction has been successfully applied to the synthesis of α-amino acids, peptidomimetics, and various biologically active molecules. wikipedia.orgnih.gov Furthermore, the use of chiral amines or aldehydes as substrates can induce a high degree of stereocontrol in the reaction. wikipedia.org

Recent advancements have focused on expanding the scope of the Petasis reaction, including the use of α-aminoallylation of ketones and aldehydes with allylboronic acid pinacol (B44631) ester to produce primary homoallylic amines on a large scale. nuph.edu.ua

Table 3: Key Features of the Petasis Reaction

| Feature | Description |

| Components | Amine, Carbonyl, Vinyl- or Aryl-boronic acid. wikipedia.org |

| Product | Substituted amines, particularly homoallylic amines. nuph.edu.ua |

| Advantages | High functional group tolerance, operational simplicity, mild reaction conditions. wikipedia.orgnih.gov |

| Applications | Synthesis of α-amino acids, peptidomimetics, drug discovery. wikipedia.orgnih.gov |

| Stereocontrol | Can be achieved using chiral substrates. wikipedia.org |

Thianthrene-Based Nitrogen Sources in Allylic Amination Protocols

A significant advancement in the direct synthesis of alkyl allylamines, including ethyl(prop-2-en-1-yl)amine, has been achieved through the use of thianthrene-based nitrogen sources. acs.orgacs.orgnih.gov This approach circumvents the limitations of many traditional methods that often require the use of less nucleophilic nitrogen sources like sulfonamides or carbamates. acs.orgillinois.eduresearchgate.net The direct use of primary alkylamines is a notable feature of this methodology. acs.orgacs.org

The key reagents in this process are iminothianthrenes, which can be prepared in a single step from the corresponding primary amines. acs.orgacs.org These thianthrene-based aminating agents react with a variety of olefins under photoirradiation in the presence of a suitable photocatalyst to yield the desired allylic amines. acs.orgacs.orgnih.gov

The proposed mechanism for this transformation involves the generation of N-centered radicals from the iminothianthrene reagents. acs.orgacs.org This is achieved through energy transfer from the excited photocatalyst to the thianthrene-based compound upon light irradiation. acs.orgacs.org The resulting N-centered radical then adds to the olefin, initiating a sequence of steps that culminates in the formation of the C-N bond at the allylic position. acs.org This radical-based pathway is distinct from other known olefin amination reactions. acs.org

This photocatalytic method is characterized by its mild reaction conditions and its tolerance of a wide array of functional groups. acs.org Both terminal and internal olefins have been successfully employed as substrates in this reaction. acs.org The ability to directly furnish alkyl allylamines makes this a valuable tool for synthetic chemists. acs.orgacs.org

Detailed research findings have demonstrated the broad applicability of this method. The following tables provide an overview of the substrate scope with respect to the olefin and the amine, highlighting the versatility of the thianthrene-based allylic amination.

Table 1: Substrate Scope of the Olefin in Thianthrene-Mediated Allylic Amination This table is interactive and allows for sorting and filtering of the data.

| Olefin Substrate | Amine Source | Product | Yield (%) | E:Z Ratio |

| 4-Methylpent-1-ene | Cyclohexylamine | N-Cyclohexyl-4-methylpent-2-en-1-amine | 71 | 16:1 |

| 1-Octene | Cyclohexylamine | N-Cyclohexyl-oct-2-en-1-amine | 65 | 10:1 |

| Allylbenzene | Cyclohexylamine | N-Cyclohexyl-3-phenylprop-2-en-1-amine | 55 | 1:11 |

| cis-Cyclooctene | Cyclohexylamine | N-Cyclohexyl-cyclooct-2-en-1-amine | 62 | >20:1 |

| Allyl bromide | Cyclohexylamine | N-Cyclohexyl-3-bromoprop-2-en-1-amine | 51 | 10:1 |

Table 2: Scope of the Amine Source in Thianthrene-Mediated Allylic Amination of 4-Methylpent-1-ene This table is interactive and allows for sorting and filtering of the data.

| Amine Source | Product | Yield (%) | E:Z Ratio |

| Cyclohexylamine | N-Cyclohexyl-4-methylpent-2-en-1-amine | 71 | 16:1 |

| tert-Butylamine | N-(tert-Butyl)-4-methylpent-2-en-1-amine | 68 | 18:1 |

| 1-Adamantylamine | N-(1-Adamantyl)-4-methylpent-2-en-1-amine | 65 | >20:1 |

| Glycine methyl ester | Methyl 2-((4-methylpent-2-en-1-yl)amino)acetate | 53 | 12:1 |

| 2-Amino-2-methyl-1-propanol | 2-Methyl-1-((4-methylpent-2-en-1-yl)amino)propan-2-ol | 60 | 15:1 |

While the direct synthesis of Ethyl(prop-2-en-1-yl)amine hydrochloride is not explicitly detailed in the primary literature for this specific methodology, the successful amination using various primary amines, including linear and sterically hindered ones, strongly suggests its feasibility. The synthesis would likely involve the reaction of an ethylamine-derived iminothianthrene with propene or an equivalent allyl source, followed by a standard acid workup to form the hydrochloride salt.

Chemical Reactivity and Transformation Pathways of Ethyl Prop 2 En 1 Yl Amine Hydrochloride

Polymerization Dynamics of Allylamine (B125299) Hydrochlorides

The polymerization of allylamine hydrochlorides, including ethyl(prop-2-en-1-yl)amine hydrochloride, is a critical process for the generation of poly(allylamine hydrochloride) (PAH), a cationic polyelectrolyte with numerous applications. The dynamics of this polymerization are significantly influenced by the reaction medium and the choice of initiators.

Radical Polymerization in Aqueous and Organic Media

Free radical polymerization is the primary method for synthesizing poly(allylamine hydrochloride). This process can be effectively carried out in both aqueous and organic media, with the choice of solvent impacting the polymerization kinetics and the properties of the resulting polymer.

In aqueous media , the polymerization of allylamine hydrochloride is often initiated by water-soluble initiators such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride. The polymerization in water is influenced by the formation of complexes between the allylamine monomer and mineral acids like HCl, which can affect the reactivity of the monomer. researchgate.net The use of aqueous solutions is advantageous due to the high solubility of the monomer salt and the resulting polymer, facilitating a homogeneous polymerization process. The kinetics of the polymerization in aqueous solutions can be influenced by factors such as monomer concentration and the presence of different acid salts. researchgate.net

Formation and Characterization of Polymeric Structures

The formation of poly(allylamine hydrochloride) from its monomer involves the breaking of the carbon-carbon double bond of the allyl group, leading to the formation of a saturated polymer backbone. The success of the polymerization and the structure of the resulting polymer are confirmed through various spectroscopic and analytical techniques.

Spectroscopic Characterization:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is a key method to confirm the polymerization. A characteristic peak around 998 cm⁻¹, corresponding to the C=C double bond of the allylamine monomer, disappears upon successful polymerization. This indicates the conversion of the monomer into the saturated polymer backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the polymer. The NMR spectra of the polymer show significant differences in chemical shifts and peak profiles compared to the monomer, confirming the structural change from monomer to polymer.

Influence of Initiator Concentration on Polymerization: The concentration of the initiator plays a crucial role in the polymerization process, affecting both the monomer conversion and the molecular weight of the resulting polymer. An increase in initiator concentration generally leads to a higher conversion of the monomer into the polymer. However, it can also result in a lower relative viscosity of the polymer, suggesting the formation of shorter polymer chains.

| Initiator Concentration (%) | Monomer Conversion (%) | Relative Viscosity |

|---|---|---|

| 5 | 25.3 | 1.085 |

| 10 | 32.7 | 1.062 |

| 15 | 38.9 | 1.045 |

| 20 | 42.1 | 1.034 |

Molecular Weight Determination: The molecular weight of poly(allylamine hydrochloride) is a critical parameter that influences its properties and applications. Gel Permeation Chromatography (GPC) is a common technique used to determine the molecular weight distribution of PAH. Commercially available poly(allylamine hydrochloride) can have an average molecular weight (Mw) of approximately 17,500, as determined by GPC against polyethylene (B3416737) glycol (PEG) standards. Other sources indicate availability with an average Mw of around 15,000. scientificlabs.com The molecular weight can be influenced by the polymerization conditions, including initiator and monomer concentrations.

Polyelectrolyte Behavior and Physicochemical Interactions of Poly(allylamine hydrochloride)

Poly(allylamine hydrochloride) is a cationic polyelectrolyte due to the presence of primary amine groups along its backbone. This characteristic governs its behavior in aqueous solutions and its interactions with other charged molecules.

The polyelectrolyte properties of PAH are highly dependent on the pH of the solution. At low pH, the amine groups are protonated (-NH₃⁺), resulting in a highly charged, extended polymer chain due to electrostatic repulsion between the charged groups. This leads to increased hydrophilicity. researchgate.net As the pH increases, the amine groups become deprotonated (-NH₂), reducing the charge density and causing the polymer to adopt a more coiled conformation, which increases its hydrophobicity. researchgate.net

The ionic strength of the solution also significantly influences the behavior of PAH. In solutions with low ionic strength, the electrostatic repulsions between the charged amine groups are strong, leading to an extended chain conformation. As the ionic strength increases, the added salt ions screen the charges on the polymer chain, reducing the electrostatic repulsion and causing the polymer to adopt a more compact, coiled structure. ncsu.edu This change in conformation affects its adsorption characteristics and its interaction with other molecules. The permeability of multilayer films made with PAH can be tuned by altering the pH and ionic strength of the surrounding medium. researchgate.net

These physicochemical interactions are fundamental to the applications of PAH in forming polyelectrolyte multilayers (PEMs) through layer-by-layer assembly with anionic polyelectrolytes. The charge density and conformation of the PAH chains, controlled by pH and ionic strength, dictate the thickness and properties of the resulting multilayer films. acs.org

Derivatization Strategies and Functionalization

The presence of primary amine groups in the repeating units of poly(allylamine hydrochloride) and the amine group in the monomer itself offer opportunities for a wide range of derivatization and functionalization reactions. These modifications can be used to tailor the properties of the polymer or to synthesize novel allylamine derivatives.

Nucleophilic Substitution Reactions and Amine Functionalization

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This allows for nucleophilic substitution reactions with various electrophiles, leading to the functionalization of the amine. While direct nucleophilic substitution on the monomer, ethyl(prop-2-en-1-yl)amine, can be complex due to the potential for multiple alkylations, the amine group on the polymer backbone is readily accessible for modification. masterorganicchemistry.com

The primary amine groups on poly(allylamine) can react with electrophilic reagents such as alkyl halides or acid chlorides. These reactions can lead to the formation of secondary or tertiary amines, or amides, respectively. Such modifications can alter the charge, hydrophobicity, and reactivity of the resulting polymer. For instance, tertiary alkylamines have been shown to act as nucleophiles in substitution reactions at heteroaromatic halides. mdpi.com

Synthesis of Modified Allylamine Derivatives

The synthesis of modified allylamine derivatives can be achieved by leveraging the nucleophilicity of the amine group. For example, N-substituted ethylenediamine (B42938) derivatives can be synthesized through reactions involving nucleophilic substitution. asianpubs.org The synthesis of N-substituted allylic amines is an area of significant interest in organic chemistry. louisiana.edu

Furthermore, the polymer backbone of poly(allylamine) can be systematically modified to create a library of functional polymers. For example, the amine groups on PAH can be substituted with sulfonate groups to create an anionic polymer, or with quaternary ammonium (B1175870) groups to create a permanently cationic polymer. These derivatization strategies allow for the fine-tuning of the polymer's properties for specific applications, such as the creation of polyelectrolyte multilayers with controlled surface properties.

Complexation Studies with Anionic Species

The hydrochloride salt of Ethyl(prop-2-en-1-yl)amine exists as an ammonium cation, [CH3CH2NH2(CH2CH=CH2)]+, and a chloride anion, Cl-. In solution, the ammonium cation can engage in hydrogen bonding interactions with various anionic species. The protons on the secondary ammonium center are acidic and can form strong hydrogen bonds with anions that are hydrogen bond acceptors. This interaction is a fundamental acid-base property and influences the compound's solubility and reactivity in different solvent systems. While specific complexation studies for this exact molecule are not extensively detailed in publicly available literature, the behavior is analogous to other secondary ammonium halides, which are known to form ion pairs and higher-order aggregates in non-polar solvents. The strength of the interaction depends on the nature of the anion and the solvent's polarity.

Catalytic Transformations

The dual functionality of the secondary amine and the allyl group in Ethyl(prop-2-en-1-yl)amine allows it to participate in a variety of catalytic transformations.

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Alkylation)

N-alkylation of amines is a crucial reaction in the synthesis of numerous important compounds. rsc.org Transition metals, particularly palladium, are highly effective catalysts for these transformations due to their efficiency, mild operating conditions, and high selectivity. rsc.orgchemrxiv.org For a secondary amine like Ethyl(prop-2-en-1-yl)amine, palladium-catalyzed N-alkylation often proceeds via a "borrowing hydrogen" mechanism. chemrxiv.org In this process, the catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in-situ. The aldehyde then condenses with the secondary amine to form an iminium ion, which is subsequently reduced by the metal hydride to yield the tertiary amine product, with water as the only byproduct. chemrxiv.org

Palladium catalysts supported on materials like iron oxide or silica (B1680970) have been shown to be effective for the N-alkylation of various amines with alcohols, often without the need for a base or organic ligand. chemrxiv.orgmdma.ch

Table 1: Illustrative Palladium-Catalyzed N-Alkylation

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst System | Expected Product |

|---|---|---|---|

| Ethyl(prop-2-en-1-yl)amine | Benzyl (B1604629) Alcohol | Pd/Fe2O3 | N-benzyl-N-ethylprop-2-en-1-amine |

| Ethyl(prop-2-en-1-yl)amine | Ethanol | Pd@SiO2 | N,N-diethylprop-2-en-1-amine |

Furthermore, the allyl group itself can participate in palladium-catalyzed reactions, such as allylic C-H alkylation, where the C-H bond adjacent to the double bond is functionalized. mdpi.com

Cyclization Reactions with Non-Conjugated Ynones

The reaction of amines with ynones (compounds containing a ketone and an alkyne) can lead to the formation of various heterocyclic structures. While specific studies on Ethyl(prop-2-en-1-yl)amine with non-conjugated ynones are not prominent, related transformations have been documented. For instance, gold-catalyzed oxidative cyclization of ynones with various nucleophiles, including secondary amines, has been developed. organic-chemistry.orgnih.gov These reactions can proceed through complex pathways involving the formation of α-oxo gold carbene intermediates, potentially leading to cyclized products or, in some cases, C-C bond cleavage. organic-chemistry.orgnih.gov A visible-light-induced, selenium-mediated cascade cyclization of 2-isocyanobenzonitriles with secondary amines has also been reported to access indole-fused polycyclics. rsc.org These examples highlight the potential for Ethyl(prop-2-en-1-yl)amine to serve as a nucleophile in complex cyclization cascades.

Condensation Reactions with Aldehydes and Ketones

The reaction of secondary amines with aldehydes and ketones is a classic transformation that results in the formation of enamines. chemistrysteps.comyoutube.com This acid-catalyzed condensation reaction is reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. jove.com Subsequent proton transfers and the elimination of a water molecule lead to a positively charged iminium ion. chemistrysteps.com Since the nitrogen in the iminium ion derived from a secondary amine lacks a proton, a base removes a proton from an adjacent carbon (the α-carbon of the original carbonyl compound) to form the C=C double bond of the enamine. chemistrysteps.comjove.com

The reaction's equilibrium is typically driven towards the enamine product by removing the water formed during the reaction. youtube.commasterorganicchemistry.com The optimal pH for enamine formation is generally mildly acidic, around 4.5, as high acidity protonates the amine, rendering it non-nucleophilic, while high basicity prevents the protonation of the hydroxyl group in the carbinolamine, making it a poor leaving group. jove.com

Table 2: Enamine Formation from Ethyl(prop-2-en-1-yl)amine

| Carbonyl Compound | Expected Enamine Product |

|---|---|

| Cyclohexanone | 1-(N-ethyl-N-allylamino)cyclohex-1-ene |

| Acetone | N-ethyl-N-(prop-1-en-2-yl)prop-2-en-1-amine |

| Butan-2-one | Mixture of (E/Z)-N-ethyl-N-(but-1-en-2-yl)prop-2-en-1-amine and N-ethyl-N-(but-2-en-2-yl)prop-2-en-1-amine |

Mechanistic Investigations of Chemical Reactions

Electrophilic Addition and Rearrangement Pathways

The allyl group's double bond is a region of high electron density, making it susceptible to attack by electrophiles. lasalle.edu The electrophilic addition to the double bond of Ethyl(prop-2-en-1-yl)amine can proceed through several pathways.

In the presence of an electrophile (E+), the pi electrons of the double bond act as a nucleophile, attacking the electrophile. libretexts.org This typically forms a carbocation intermediate at the more substituted carbon, following Markovnikov's rule. youtube.com A nucleophile (Nu-) then attacks the carbocation to form the final addition product. libretexts.org If the electrophile is a halogen like Br2, a cyclic halonium ion intermediate is formed, which is then opened by the nucleophilic attack of the halide ion from the anti-face, leading to an anti-addition product. libretexts.org

Mechanism of Electrophilic Addition (with H-X):

Electrophilic Attack: The pi electrons of the C=C bond attack the hydrogen of H-X, forming a C-H bond and a carbocation intermediate. libretexts.org

Nucleophilic Attack: The halide anion (X-) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product. libretexts.org

The allylic system is also prone to rearrangement reactions. The intermediate carbocation formed during electrophilic addition can potentially undergo rearrangement to form a more stable carbocation before the nucleophilic attack occurs. Furthermore, allylic amines are known precursors for sigmatropic rearrangements, which are valuable transformations in synthetic chemistry.

Role of Intermediates in Catalytic Cycles

However, based on the known reactivity of allylic amines and the fundamental principles of common catalytic reactions, it is possible to theorize on the potential roles this compound could play and the nature of the intermediates that might be involved. N-ethylallylamine possesses two key functional groups that could interact with a metal catalyst: the nitrogen of the secondary amine and the carbon-carbon double bond of the allyl group. This bifunctionality allows for several potential modes of action in catalytic processes.

One plausible scenario is its involvement as a substrate in transition metal-catalyzed reactions, such as hydroamination or hydroformylation. In a hypothetical hydroamination reaction, the N-ethylallylamine could, in the presence of a suitable catalyst, add across a carbon-carbon multiple bond. The catalytic cycle would likely involve the formation of a metal-amide intermediate, which would then coordinate to the unsaturated substrate. Subsequent migratory insertion would form a new carbon-nitrogen bond, and the cycle would be completed by protonolysis to release the product and regenerate the active catalyst.

Alternatively, N-ethylallylamine could act as a ligand for a transition metal catalyst. The nitrogen atom's lone pair of electrons can coordinate to a metal center, potentially influencing the catalyst's electronic properties and steric environment. In such a role, the compound would be part of the catalyst complex itself and would be involved in every step of the catalytic cycle, from substrate coordination to product release.

In the context of palladium-catalyzed reactions like the Heck reaction, the allyl group of N-ethylallylamine could potentially undergo coupling with an aryl or vinyl halide. libretexts.orgwikipedia.org The catalytic cycle for the Heck reaction typically involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org If N-ethylallylamine were a substrate, an intermediate palladium-alkenyl complex would be a key species in the transformation.

Computational and Theoretical Studies on Ethyl Prop 2 En 1 Yl Amine Hydrochloride

Quantum Chemical Calculations for Molecular Systems

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and stability of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

DFT methods are a cornerstone of computational chemistry, balancing accuracy with computational cost. They are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy. For Ethyl(prop-2-en-1-yl)amine hydrochloride, such studies would reveal key structural parameters like bond lengths, bond angles, and dihedral angles, as well as thermodynamic properties. At present, no published data from DFT geometry optimization or energetic calculations for this compound are available.

Ab Initio Methods (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory)

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide another powerful approach to understanding molecular systems. Methods like Hartree-Fock (HF) and Møller–Plesset (MP) perturbation theory offer varying levels of accuracy for calculating molecular properties. A computational study employing these methods on this compound would provide a valuable comparison to DFT results and further refine our understanding of its electronic structure. However, the scientific literature does not currently contain any such ab initio studies.

Spectroscopic Property Predictions

Computational methods are also instrumental in predicting and interpreting spectroscopic data, which is crucial for the experimental identification and characterization of compounds.

Vibrational Harmonic Frequencies and Potential Energy Distribution Analysis

Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. A Potential Energy Distribution (PED) analysis further allows for the assignment of calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsion. This information is vital for interpreting experimental spectra. No theoretical vibrational analysis for this compound has been reported.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is one of the most powerful tools for determining molecular structure. Computational methods can predict the chemical shifts of NMR-active nuclei (e.g., ¹H and ¹³C), which correspond to the resonant frequencies of these nuclei in a magnetic field. These predictions are highly sensitive to the chemical environment of the atoms and are invaluable for assigning experimental NMR spectra. To date, no computational studies on the NMR chemical shifts of this compound have been published.

Electronic Transitions and UV-Vis Spectroscopy via Time-Dependent DFT

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Such calculations can predict the λ(max) values and help in understanding the electronic structure and chromophores within a molecule. The literature lacks any TD-DFT or other theoretical studies on the electronic spectra of this compound.

Molecular Orbital and Electronic Structure Analysis

Computational chemistry provides powerful tools to analyze the molecular orbitals and electronic characteristics of this compound. These analyses are fundamental to understanding the molecule's stability, reactivity, and potential interactions.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comirjweb.com A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netscirp.org Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. irjweb.com

For simple aliphatic amines, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, as this is the most energetic and available site for donation into an acceptor orbital. researchgate.net The LUMO, on the other hand, is generally a σ* (anti-bonding) orbital associated with the C-N or C-H bonds. In this compound, the presence of the prop-2-en-1-yl (allyl) group introduces a π-system, which influences the orbital energies. The π orbital of the C=C double bond can interact with the nitrogen lone pair, affecting the HOMO energy level, while the corresponding π* orbital will influence the LUMO.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated using Density Functional Theory (DFT). irjweb.com These descriptors quantify different aspects of a molecule's reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A "soft" molecule, characterized by a small HOMO-LUMO gap and low hardness value, is generally more reactive than a "hard" molecule. mdpi.com

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Natural Bond Orbital (NBO) Analysis and Natural Population Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a detailed picture of the bonding and electronic structure within this compound. It identifies the key Lewis-type orbitals (bonds and lone pairs) and quantifies the delocalization of electron density from these filled orbitals into empty, non-Lewis-type orbitals (anti-bonds). wisc.edu

These delocalization effects, often described as donor-acceptor interactions, are evaluated using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is calculated. A larger E(2) value indicates a stronger interaction. For this compound, key interactions would include:

Hyperconjugation: Delocalization of electron density from σ bonds (e.g., σC-H, σC-C) into adjacent empty σ* anti-bonding orbitals.

n → σ Interactions:* Delocalization from the nitrogen lone pair (nN) into vicinal anti-bonding orbitals, such as the σC-C and σC-H orbitals of the ethyl and allyl groups. These interactions are crucial for molecular stability. wisc.edu An illustrative NBO analysis on methylamine (B109427) shows a significant stabilization energy of 8.13 kcal/mol for the interaction between the nitrogen lone pair and the anti-periplanar C-H anti-bond (nN → σ*C-H). wisc.edu

Natural Population Analysis (NPA) is a part of the NBO method that provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. researchgate.netscispace.com NPA calculates charges based on the occupancies of the natural atomic orbitals (NAOs). This method generally shows better stability with respect to basis set changes and provides a more chemically intuitive description of electron distribution, especially in ionic compounds. researchgate.net For the hydrochloride salt, NPA would quantify the positive charge on the ammonium (B1175870) group and the negative charge on the chloride ion, providing insight into the ionic character of the salt.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | σ(C-H) | 8.13 | Lone pair delocalization |

| σ(C-H) | σ(N-H) | ~2-5 | Hyperconjugation |

| σ(C-N) | σ*(C-H) | ~1-3 | Hyperconjugation |

Reactivity and Selectivity Predictions

Computational modeling is instrumental in predicting the reactivity and selectivity of chemical reactions, providing insights that can guide synthetic efforts.

Elucidation of Reaction Mechanisms Through Computational Modeling

Theoretical calculations can map the potential energy surface (PES) for a given reaction, identifying reactants, products, transition states, and intermediates. This allows for the detailed elucidation of reaction mechanisms. For reactions involving this compound, computational modeling could explore various pathways, such as additions to the allyl double bond or reactions at the amine nitrogen.

For example, a DFT study on the gas-phase reactions of the related molecule allylamine (B125299) with a cobalt ion (Co+) successfully characterized the mechanisms for the loss of different molecular fragments. nih.gov The study identified that the most favorable pathway for the loss of ammonia (B1221849) (NH₃) involved an initial C-N bond activation followed by a concerted β-hydrogen shift. nih.gov Such studies showcase how computational modeling can distinguish between competing reaction pathways by calculating the activation barriers for each step, thus predicting the most likely mechanism.

Prediction of Chemo- and Regioselectivity (e.g., O/N-Selectivity)

Many organic molecules have multiple reactive sites, leading to questions of chemoselectivity (which functional group reacts) and regioselectivity (at which position on a functional group a reaction occurs). Computational chemistry can predict these outcomes. For a molecule like Ethyl(prop-2-en-1-yl)amine, a key question would be the regioselectivity of addition reactions to the allyl group (e.g., hydroamination). Computational studies have been used to design enzymes that catalyze the asymmetric addition of ammonia to acrylates with greater than 99% β-regioselectivity. rug.nl Similarly, palladium-catalyzed intermolecular carboamination of allylamines has been shown to proceed with exclusive Markovnikov selectivity, a result that can be rationalized through computational analysis of the reaction intermediates. rsc.org

While O/N-selectivity is not directly applicable to this compound itself, the principles for predicting selectivity are general. Local reactivity descriptors derived from DFT, such as Fukui functions and local softness, can be calculated for each atom in the molecule. These indices identify the sites most susceptible to nucleophilic or electrophilic attack, thereby predicting the most favorable position for a reaction to occur.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in optoelectronics and photonics. ias.ac.in Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov

Molecules with significant NLO responses often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net While this compound is not a traditional NLO chromophore, computational analysis can still quantify its NLO properties. The calculations involve determining how the molecule's electron cloud responds to an external electric field. A non-zero hyperpolarizability (β) value is indicative of NLO activity. Theoretical calculations can thus screen potential candidates for NLO applications and provide insights into the structure-property relationships that govern NLO responses. nih.gov

| Property | Description | Illustrative Value |

|---|---|---|

| Dipole Moment (μ) | Measure of charge separation. | ~1.4 Debye |

| Polarizability (α) | Measure of the distortion of the electron cloud by an electric field. | ~3.8 x 10-24 esu |

| First Hyperpolarizability (βtot) | Measure of the second-order NLO response. | ~0.37 x 10-30 esu |

Simulation of Material Behavior and Self-Assembly

Computational and theoretical studies are indispensable tools for elucidating the complex behaviors of materials at the molecular level. For compounds like this compound, which possesses both ionic and organic character, these methods can predict and explain its behavior in various environments, including its tendency for self-assembly and its properties as a polyelectrolyte. This section details several key simulation techniques used to model such systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior over time, capturing atomic positions and velocities. nih.gov This technique is invaluable for understanding the functional mechanisms of molecules, the structural basis for their properties, and their interactions with other molecules. nih.govnih.gov

For a compound like this compound, MD simulations can be employed to investigate a range of phenomena. For instance, simulations can model the rapid conversion of the amine group to its ammonium salt form at an air-particle interface, a process that can occur within picoseconds. nih.gov Such studies can clarify the role of factors like hydration and the presence of acidic species on the stability and reactivity of the molecule. nih.govgdut.edu.cn Classical MD simulations can also be used to calculate thermodynamic properties and derive the free energy profiles of the molecule's transport and interaction in different phases. gdut.edu.cn

Below is a table representing typical parameters that would be defined for an MD simulation of this compound in an aqueous solution.

| Simulation Parameter | Typical Value/Setting | Description |

|---|---|---|

| Force Field | CHARMM36 / AMBER | A set of empirical potential energy functions used to calculate the forces between atoms in the system. |

| System Size | ~5000-10000 atoms | Includes one or more this compound molecules plus solvent (water) molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles (N), Pressure (P), and Temperature (T), mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Time Step | 1-2 femtoseconds (fs) | The small interval of time between successive calculations of forces and positions. |

| Simulation Length | 100-500 nanoseconds (ns) | The total duration of the simulation, which must be long enough to observe the phenomena of interest. |

Monte Carlo (MC) and Brownian Dynamics (BD)

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. ntnu.no In the context of molecular modeling, MC methods are used to study the equilibrium properties of a system by generating a series of molecular configurations and evaluating their statistical weight. researchgate.net This approach is particularly useful for studying phenomena like the complexation of polyelectrolytes with nanoparticles or the conformational behavior of polymer chains. researchgate.netchimia.ch

For this compound, which can be considered a monomer unit of a polyelectrolyte, MC simulations can explore its interaction with surfaces and other molecules. These simulations can elucidate how factors such as ionic concentration, molecular rigidity, and charge density influence adsorption and self-assembly. chimia.ch Studies on similar systems have shown that electrostatic attractions can cause polyelectrolyte chains to collapse onto a charged surface, a process that MC simulations can model effectively. chimia.ch

Brownian Dynamics (BD) is a simplified form of MD suitable for simulating systems where the solvent's effect can be approximated as a continuous viscous medium, introducing random forces on the solute. This method is computationally less expensive than full MD and is well-suited for studying the diffusive properties and long-timescale dynamics of molecules in solution.

The following table outlines key aspects of an MC simulation focused on the solution behavior of a simple polyelectrolyte system.

| Simulation Aspect | Description | Example Output/Finding |

|---|---|---|

| Model Representation | Coarse-grained model where the molecule is represented by a series of beads connected by bonds. | Allows for efficient exploration of many molecular conformations and interactions. |

| Interaction Potentials | Includes terms for bonded interactions (bond length, angles) and non-bonded interactions (excluded volume, electrostatics via Debye-Hückel). researchgate.net | Models the fundamental physical forces governing the system's behavior. |

| Simulation Moves | Random translations, rotations, and conformational changes are attempted to generate new system states. | Ensures the system can efficiently explore its entire configuration space. |

| Thermodynamic Properties | Calculates average properties like potential energy, radius of gyration, and end-to-end distance of the molecule. researchgate.net | Provides insight into the molecule's conformational stability and size in solution. |

Dissipative Particle Dynamics (DPD) and Self-Consistent Field Theory (SCFT)

Dissipative Particle Dynamics (DPD) and Self-Consistent Field Theory (SCFT) are mesoscopic simulation techniques that bridge the gap between atomistic-level detail and macroscopic continuum behavior. nih.gov

Dissipative Particle Dynamics (DPD) is a particle-based simulation method where each particle represents a cluster of atoms or a whole molecule. wikipedia.org This coarse-graining allows DPD to access significantly longer time and larger length scales than classical MD. nih.govwikipedia.org The method is particularly effective for simulating the hydrodynamic behavior of complex fluids, including polymer and surfactant solutions, and is widely used to study phase separation and self-assembly phenomena. nih.govmdpi.com

Self-Consistent Field Theory (SCFT) is a powerful theoretical framework for studying the equilibrium structure and phase behavior of polymeric systems, including polyelectrolytes. colostate.eduresearchgate.net Instead of tracking individual particles, SCFT calculates the probability distribution of polymer segments in space under the influence of an average field generated by all other segments. researchgate.netaip.org This approach is highly efficient for predicting complex morphologies, such as the formation of micelles or layered structures in block copolymer and polyelectrolyte systems. colostate.edunih.gov

| Feature | Dissipative Particle Dynamics (DPD) | Self-Consistent Field Theory (SCFT) |

|---|---|---|

| Methodology | Particle-based; solves equations of motion for coarse-grained particles. wikipedia.org | Field-based; solves statistical field equations for polymer density distributions. researchgate.netaip.org |

| Focus | Dynamic and non-equilibrium phenomena; hydrodynamics. nih.gov | Equilibrium phase behavior and thermodynamic properties. acs.org |

| Strengths | Simulates large systems over long timescales; captures fluid dynamics. wikipedia.org | Computationally efficient for exploring parameter space; accurately predicts equilibrium structures. colostate.edu |

| Application to Amine Salts | Modeling the self-assembly of amine salt surfactants into micelles or other aggregates in solution. | Predicting the phase diagram and equilibrium structures of solutions containing polyelectrolytes derived from amine monomers. |

Computational Approaches to Polyelectrolyte Behavior

This compound is a salt of a weak base and a strong acid, and in solution, the ethyl(prop-2-en-1-yl)ammonium cation can act as a simple polyelectrolyte. Polyelectrolytes are polymers with ionizable groups, and their behavior in solution is governed by a complex interplay of electrostatic interactions, excluded volume effects, and counterion distribution. rsc.org

Computational methods provide a multi-scale framework for understanding this behavior.

Atomistic simulations (MD) can reveal detailed information about local ion pairing, the structure of the hydration shell around the ammonium group, and the dynamics of individual molecules.

Coarse-grained simulations (MC, BD) can model the conformation of a single polyelectrolyte chain or the interaction between a few chains, revealing properties like the persistence length and radius of gyration as a function of salt concentration. researchgate.net

Mesoscopic methods (DPD, SCFT) are essential for predicting the collective behavior of many polyelectrolyte chains. nih.govresearchgate.net DPD can simulate the formation of aggregates and the response of the solution to flow, while SCFT is adept at predicting the equilibrium phase behavior, such as whether the solution will be homogeneous or separate into polymer-rich and polymer-poor phases. mdpi.comacs.org

Together, these computational approaches allow researchers to build a comprehensive understanding of how a molecule like this compound behaves, from its individual molecular dynamics to its collective material properties and self-assembly in solution.

Advanced Research Applications and Derivatization Strategies

Applications in Polymer Science and Materials Chemistry

The dual functionality of Ethyl(prop-2-en-1-yl)amine hydrochloride makes it a valuable monomer for creating specialized polymers. The allyl group provides a site for polymerization, while the ethyl-substituted amine moiety imparts specific chemical characteristics to the resulting polymer backbone, influencing properties such as solubility, charge density, and intermolecular interactions.

Precursors for Poly(allylamine) and Related Functional Polymers

While poly(allylamine hydrochloride) (PAH), derived from the polymerization of allylamine (B125299), is a widely studied cationic polyelectrolyte, the synthesis of N-substituted derivatives has emerged as a key strategy for creating functional polymers with tailored properties. N-monoalkylallylamines, such as N-ethylallylamine, can be polymerized to yield polymers with modified characteristics. google.com The polymerization of the monomer's hydrochloride salt is typically conducted in a polar organic solvent, such as ethanol, or in an aqueous solution using a radical polymerization initiator. google.comresearchgate.net

The introduction of the N-ethyl group along the polymer chain, compared to the primary amine in standard PAH, alters the polymer's hydrophobicity and steric profile. This modification is crucial for applications requiring fine-tuned interactions with other molecules or surfaces. A patent for producing allylamine polymers describes the polymerization of N-monoalkylallylamine hydrochlorides in an aqueous solution with a radical initiator containing an azo group and cationic nitrogen, highlighting the industrial relevance of such polymers. google.com

| Monomer | Initiator | Solvent | Conditions | Resulting Polymer | Molecular Weight (Mw) | Reference |

| N,N-dimethylallylamine hydrochloride | MAIB | Ethanol | 60°C | Poly(N,N-dimethylallylamine hydrochloride) | 3,600 | google.com |

| Monoallylamine hydrochloride | MAIB | Methanol | 50°C, 120 hours | Poly(monoallylamine hydrochloride) | - | google.com |

| Allylamine hydrochloride | 2,2-azobis(2-methylpropanediamine)dihydrochloride | Water | 50°C | Poly(allylamine hydrochloride) | 16,000 | researchgate.net |

This table presents examples of polymerization conditions for allylamine and its derivatives. N-ethylallylamine is cited as a suitable N-monoalkylallylamine for such polymerization processes. google.com

Fabrication of Functional Films and Nanocomposites

Polymers derived from this compound are instrumental in fabricating functional thin films and nanocomposites, primarily through the layer-by-layer (LBL) assembly technique. nih.govnih.gov LBL assembly involves the sequential adsorption of oppositely charged polyelectrolytes to build up a multilayered film on a substrate. nih.govdoi.org Poly(N-ethylallylamine hydrochloride) can act as the polycationic component in this process.

The resulting films have highly controlled thickness and composition. These films can incorporate a variety of functional nanomaterials, such as nanoparticles or biological macromolecules, to create advanced composite materials. acs.org For example, thin films composed of poly(allylamine hydrochloride) (PAH) and bacteriorhodopsin embedded in purple membrane (PM) have been prepared using the LBL technique for photoelectric applications. nih.govdoi.org The use of N-alkylated derivatives like poly(N-ethylallylamine) allows for the tuning of the film's microenvironment, which can enhance the stability and function of the embedded biological components.

Modulating Surface Properties of Polyelectrolyte Multilayers

A key application of N-substituted polyallylamines is the precise modulation of the surface properties of polyelectrolyte multilayers (PEMs). nih.govmdpi.com By chemically modifying the parent PAH polymer—a process that mimics the outcome of using an N-substituted monomer like Ethyl(prop-2-en-1-yl)amine from the start—researchers can control a range of surface characteristics. These modifications include introducing hydrophobic alkyl groups or additional charged moieties. mdpi.comresearchgate.net

Such derivatization directly impacts the film's growth, surface wettability, and morphology. mdpi.com Studies have shown that PEMs fabricated from hydrophilic and amphiphilic derivatives of PAH exhibit different growth modes (exponential, linear, or mixed), and their surfaces can be tuned from very hydrophilic to hydrophobic. nih.govmdpi.com This control is critical for biomedical applications where surface interactions with cells and proteins must be carefully managed. mdpi.com For instance, the substitution of amine groups can alter the water contact angle, a direct measure of wettability, and the root mean square (RMS) roughness of the film surface. researchgate.net

| Polycation Component | Polyanion Component | Number of Bilayers | Final Thickness (nm) | Water Contact Angle (°) (Polycation on top) | Reference |

| Hydrophilic (C1H) | Sulfonated (AH) | 15 | ~14 | ~25 | researchgate.net |

| Hydrophilic (C2H) | Sulfonated (AH) | 15 | ~22 | <10 | researchgate.net |

| Amphiphilic (CAm) | Sulfonated (AH) | 15 | ~105 | ~65 | researchgate.net |

| Amphiphilic (CAm) | Amphiphilic (AAm) | 15 | ~180 | ~75 | researchgate.net |

This table illustrates how modifying the polycation and polyanion components in a PEM system, analogous to using poly(N-ethylallylamine), can significantly alter the final film thickness and surface wettability (contact angle). researchgate.net

Role in Synthetic Organic Chemistry as Building Blocks

Beyond polymer science, this compound is a valuable building block in synthetic organic chemistry. Its amine and allyl functionalities provide two distinct points of reactivity for constructing more elaborate molecular architectures, including important heterocyclic scaffolds.

Construction of Heterocyclic Compounds (e.g., Pyrimidine (B1678525) and Pyrrole (B145914) Derivatives)

The amine moiety of Ethyl(prop-2-en-1-yl)amine makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles.

Pyrrole Derivatives: The Paal-Knorr synthesis is a fundamental method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org Ethyl(prop-2-en-1-yl)amine, being a secondary amine, can participate in this reaction to form N-substituted pyrrole derivatives. The reaction typically proceeds under neutral or weakly acidic conditions, where the amine attacks the dicarbonyl compound, leading to cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org

Pyrimidine Derivatives: The construction of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.orgmdpi.com Ethyl(prop-2-en-1-yl)amine can be used as a precursor to synthesize the required N,N'-disubstituted amidine. This amidine can then undergo cyclization with a suitable three-carbon electrophile to yield a pyrimidine ring bearing the N-ethyl-N-allyl substituent. This approach is part of a classic strategy for building the pyrimidine core found in many biologically active molecules. nih.gov

Intermediates in Fine Chemical Synthesis

The allyl group of this compound is a handle for various carbon-carbon bond-forming reactions, positioning it as a key intermediate in the synthesis of fine chemicals. A prominent example is its use in the palladium-catalyzed Mizoroki-Heck reaction. rsc.orgchem-station.com This reaction couples the terminal carbon of the alkene with an aryl or vinyl halide, forming a new C-C bond. youtube.com

The ability to perform the Mizoroki-Heck reaction on unprotected allylamines is particularly significant, as the free amine group is often incompatible with transition-metal catalysts. rsc.org This amine-directed strategy is general for primary, secondary, and tertiary amines, allowing for the selective monoarylation of the allyl group. rsc.org This reaction transforms the simple Ethyl(prop-2-en-1-yl)amine scaffold into more complex, substituted amine structures that are precursors to pharmaceuticals and other high-value chemical products. ontosight.ai

| Amine Substrate | Aryl Halide | Catalyst / Ligand | Base | Product | Yield (%) | Reference |

| Allylamine | 4-Iodoacetophenone | Pd(OAc)2 / SPhos | K3PO4 | (E)-3-(4-acetylphenyl)prop-2-en-1-amine | 78 | rsc.org |

| Diallylamine | 1-Iodo-4-nitrobenzene | Pd(OAc)2 / SPhos | K3PO4 | (E)-N-allyl-3-(4-nitrophenyl)prop-2-en-1-amine | 90 | rsc.org |

| N-Allylaniline | 1-Iodo-4-methoxybenzene | Pd(OAc)2 / SPhos | K3PO4 | (E)-N-(3-(4-methoxyphenyl)allyl)aniline | 95 | rsc.org |

This table showcases the versatility of the Mizoroki-Heck reaction for various allylamines, a reaction for which Ethyl(prop-2-en-1-yl)amine is a suitable substrate. rsc.org

Environmental and Catalytic Applications

The unique chemical properties of this compound and its derivatives also lend themselves to important environmental and catalytic applications.

While direct studies on the anion binding properties of this compound are not extensively documented, its structural motifs are found in molecules designed for anion recognition. The secondary amine can be derivatized into hydrogen-bond-donating groups like ureas, thioureas, or amides, which are known to interact with anions.

For example, quinoline-based receptors incorporating thiourea (B124793) moieties derived from allylamine have been synthesized and studied for their anion binding capabilities. researchgate.net These receptors demonstrate selectivity for certain anions, such as chloride, over others like bromide and iodide. researchgate.net The synthesis of such receptors involves the reaction of an amine with an isothiocyanate to form the thiourea linkage. This suggests a viable strategy for modifying Ethyl(prop-2-en-1-yl)amine to create receptors for specific anions.

The development of such anion receptors is crucial for environmental remediation technologies. They can be employed in sensors for the detection of anionic pollutants in water or used in extraction and separation processes to remove harmful anions from industrial wastewater. The general principle involves the formation of a stable complex between the receptor molecule and the target anion through non-covalent interactions, primarily hydrogen bonding.

A potential derivatization of Ethyl(prop-2-en-1-yl)amine for anion binding could involve the following reaction:

| Reactant 1 | Reactant 2 | Product | Potential Application |

| Ethyl(prop-2-en-1-yl)amine | Isothiocyanate derivative | N-allyl-N-ethyl-N'-arylthiourea | Anion sensing and remediation |

The amine and allyl functionalities of this compound make it a candidate for the development of novel catalytic systems, either as a ligand for transition metal catalysts or as an organocatalyst itself.

N-substituted allylic amines are important structural motifs in many biologically active compounds, and their asymmetric synthesis is a significant area of research. louisiana.edu While specific use of this compound as a catalyst is not widely reported, its derivatives could potentially be employed in asymmetric catalysis. For example, chiral N-substituted allylic amines can be synthesized using copper-based catalysts with chiral ligands. louisiana.edu

Furthermore, polymers derived from allylamines can act as supports for catalytic species. The amine groups along the polymer chain can coordinate with metal ions, creating polymer-supported catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability. The free radical polymerization of allylamine in the presence of various acids has been studied, leading to water-soluble or insoluble polymers depending on the acid used. researchgate.net These polymers can then be used to chelate metal ions for catalytic applications.

The development of such catalytic systems is an active area of research with potential applications in a wide range of organic transformations, contributing to more efficient and sustainable chemical processes.

Q & A

How can researchers optimize the synthetic route for Ethyl(prop-2-en-1-yl)amine hydrochloride to improve yield and purity?

Answer: